5-(Azetidin-3-yloxy)-2-methylpyridine
Overview
Description
5-(Azetidin-3-yloxy)-2-methylpyridine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features an azetidine ring, a four-membered nitrogen-containing ring, attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of these rings imparts unique chemical properties to the compound, making it a valuable subject for research in various fields.
Scientific Research Applications
5-(Azetidin-3-yloxy)-2-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 5-(Azetidin-3-yloxy)-2-methylpyridine is the GABA A receptors . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and are involved in various physiological processes such as sleep regulation, muscle relaxation, and anxiety reduction .
Mode of Action
This compound interacts with its targets by acting as a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of the neurotransmitter GABA on these receptors, leading to an increased inhibitory effect on neuronal activity .
Biochemical Pathways
GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the brain and plays a key role in a variety of physiological and psychological processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of GABA A receptors. By enhancing the inhibitory effects of GABA, it may lead to a decrease in neuronal excitability, potentially resulting in effects such as sedation, anxiolysis, or muscle relaxation .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of more cost-effective starting materials and greener reaction conditions to minimize environmental impact. For instance, the use of microchannel reactors for green oxidation reactions can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yloxy)-2-methylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO, acetonitrile, elevated temperatures.
Reduction: Lithium aluminium hydride, anhydrous conditions.
Substitution: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yloxy)-2-bromopyridine: Similar structure but with a bromine atom, used in different synthetic applications.
5-(Azetidin-3-yloxy)-2-methoxypyridine: Contains a methoxy group, offering different reactivity and applications.
5-(Azetidin-3-yloxy)-2-methylpyrimidine: Similar structure but with a pyrimidine ring, used in different biological studies.
Uniqueness
5-(Azetidin-3-yloxy)-2-methylpyridine stands out due to its specific combination of the azetidine and pyridine rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5-(azetidin-3-yloxy)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIBSGKGUCMJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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